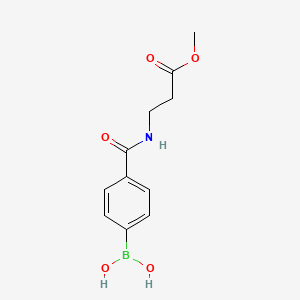

Methyl 3-(4-boronobenzamido)propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROXSDVUSUSOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656879 | |

| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-76-3 | |

| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3-(4-boronobenzamido)propionate: Principles and Practices

Executive Summary: Methyl 3-(4-boronobenzamido)propionate is a bifunctional molecule of significant interest in chemical biology and drug development. Its structure incorporates a phenylboronic acid moiety, known for its ability to form reversible covalent bonds with diols (such as those found in cell-surface carbohydrates), and a methyl propionate group, which can serve as a synthetic handle for further elaboration. This guide provides a comprehensive overview of the synthetic pathway to this compound, focusing on the core principles of amide bond formation, detailed experimental protocols, and critical insights for process optimization. Authored for researchers and drug development professionals, this document emphasizes the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction to the Target Compound

Chemical Identity and Significance

This compound is an amide constructed from two key building blocks: 4-carboxyphenylboronic acid and methyl 3-aminopropionate. The strategic importance of this molecule lies in its dual functionality. The boronic acid group acts as a "warhead" for targeting cis-diol-containing biomolecules, a feature leveraged in targeted drug delivery and diagnostic probes. The ester group provides a versatile point for modification or linkage to other molecules of interest.

Applications in Research and Development

The unique properties of phenylboronic acids to interact with sugars make this compound a valuable tool for:

-

Targeted Drug Delivery: Conjugating cytotoxic agents to this molecule could enable specific delivery to cells with high expression of certain cell-surface glycoproteins.

-

Bioconjugation and Labeling: The boronic acid can be used to selectively label or immobilize glycoproteins and other diol-containing species for analytical purposes.

-

Chemical Probes: Its ability to bind to saccharides makes it a candidate for developing sensors and probes for carbohydrate recognition.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient synthesis of this compound involves the formation of an amide bond between a carboxylic acid and an amine. A retrosynthetic analysis reveals the two primary starting materials.

The key disconnection is the amide C-N bond, which points to a standard amidation reaction. This approach is highly feasible as both precursors are commercially available or readily synthesized.

-

Precursor 1: 4-Carboxyphenylboronic Acid [1]. A bifunctional reagent containing both the essential boronic acid and the carboxylic acid needed for coupling.

-

Precursor 2: Methyl 3-aminopropionate hydrochloride [2][3][4]. This is the hydrochloride salt of the methyl ester of β-alanine[5]. The amine must be liberated from its salt form just before the reaction.

The Core Reaction: Principles of Amide Coupling

The Challenge of Direct Amidation

Directly reacting a carboxylic acid with an amine to form an amide by heating is generally inefficient and requires harsh conditions (temperatures often exceeding 180°C). This is due to the formation of a stable and unreactive carboxylate-ammonium salt at room temperature. To achieve amide bond formation under mild conditions suitable for functionalized molecules, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

The Role of Coupling Reagents and Additives

Modern organic synthesis relies on "coupling reagents" to activate the carboxylic acid. The most common and cost-effective class are the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

Expert Insight: While effective, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which can be difficult to remove and reduces the overall yield. To mitigate this, additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) are frequently used[6]. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine.

Considerations for Boronic Acid-Containing Substrates

A primary concern when working with boronic acids is their propensity to undergo dehydration, especially when heated or under acidic conditions, to form cyclic anhydride trimers known as boroxines. To prevent this, the reaction should be conducted under anhydrous conditions and at controlled, typically ambient, temperatures. The use of modern coupling reagents allows the reaction to proceed efficiently at or below room temperature, preserving the integrity of the boronic acid moiety.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound using EDC as the coupling reagent and HOSu as an additive.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 10.0 | 1.66 g |

| Methyl 3-aminopropionate HCl | C₄H₁₀ClNO₂ | 139.58 | 11.0 | 1.54 g |

| EDC·HCl (EDAC) | C₈H₁₈ClN₃ | 191.70 | 12.0 | 2.30 g |

| N-Hydroxysuccinimide (HOSu) | C₄H₅NO₃ | 115.09 | 12.0 | 1.38 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.67 mL (d=0.726) |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | ~100 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For extraction |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | For washing |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For washing |

| Brine | NaCl (aq) | 58.44 | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | For drying |

Step-by-Step Synthesis Pathway

-

Amine Free-Basing:

-

In a 250 mL round-bottom flask, dissolve methyl 3-aminopropionate hydrochloride (1.54 g, 11.0 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes. A precipitate of triethylammonium chloride may form.

-

Rationale: The starting amine is supplied as a hydrochloride salt to improve its shelf-life. The amine must be deprotonated ("free-based") with a non-nucleophilic base like TEA to make the nitrogen lone pair available for the nucleophilic attack on the activated carboxylic acid. Performing this at 0 °C minimizes potential side reactions.

-

-

Carboxylic Acid Activation:

-

In a separate 250 mL flask, dissolve 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol), N-hydroxysuccinimide (1.38 g, 12.0 mmol), and EDC·HCl (2.30 g, 12.0 mmol) in anhydrous DMF (50 mL).

-

Stir this mixture at room temperature for 15-20 minutes. The solution should remain clear.

-

Rationale: This step pre-activates the carboxylic acid. EDC reacts with the carboxyl group to form the O-acylisourea, which is immediately trapped by HOSu to form the more stable succinimidyl active ester. Using a slight excess of coupling reagents ensures complete activation of the limiting carboxylic acid.

-

-

Amide Coupling Reaction:

-

Slowly transfer the free-based amine solution from Step 1 into the activated carboxylic acid solution from Step 2 using a cannula or dropping funnel.

-

Rinse the amine flask with a small amount of anhydrous DMF (~5 mL) and add it to the reaction mixture to ensure a complete transfer.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Rationale: The nucleophilic free amine attacks the carbonyl carbon of the active ester, displacing the N-hydroxysuccinimide leaving group to form the stable amide bond. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.

-

Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Rationale: The aqueous washes are critical for removing byproducts. The HCl wash removes any remaining triethylamine. The NaHCO₃ wash removes unreacted HOSu and any remaining carboxylic acid. The brine wash removes residual water from the organic phase. The water-soluble byproduct from EDC is also removed during these aqueous washes.

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a white solid.

-

Visualizing the Process

Chemical Reaction Pathway

Caption: Overall reaction scheme for amide coupling.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete free-basing of the amine; Insufficient activation of the acid; Wet reagents/solvents. | Ensure accurate addition of TEA. Use a slight excess (1.2 eq) of coupling reagents. Use freshly opened anhydrous solvents. |

| N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate. | Ensure the HOSu or HOBt additive is used. Add the amine promptly after the acid activation step. |

| Boroxine Formation | Presence of water or acid; elevated temperatures. | Maintain strictly anhydrous conditions. Avoid acidic washes until the reaction is complete. Keep the reaction temperature at or below ambient. |

| Difficult Purification | Byproducts from coupling reagents co-eluting with the product. | Switch to EDC, as its urea byproduct is water-soluble and easily removed during work-up, unlike the DCU byproduct from DCC which requires filtration. |

Conclusion

The synthesis of this compound is a robust and reproducible process centered on a standard amide coupling reaction. Success hinges on a clear understanding of the roles of the coupling reagents and additives, the necessity of liberating the free amine from its salt, and the careful handling of the boronic acid moiety to prevent degradation. By following the detailed protocol and applying the principles outlined in this guide, researchers can reliably produce this valuable bifunctional molecule for a wide range of applications in drug development and chemical biology.

References

-

convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). De Gruyter. Retrieved January 19, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Retrieved January 19, 2026, from [Link]

-

Umeda, R., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved January 19, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Scope of the amide synthesis in the presence of molecular sieves. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Sabatini, M. (n.d.). Synthesis of amides using boron catalysts. UCL Discovery. Retrieved January 19, 2026, from [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Synthesis of Methyl propionate. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved January 19, 2026, from [Link]

-

Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. (2012). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

4-Carboxyphenylboronic acid. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

Sources

- 1. 4-Carboxyphenylboronic acid - Amerigo Scientific [amerigoscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Compound Methyl 3-aminopropanoate hydrochloride - Chemdiv [chemdiv.com]

- 5. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Methyl 3-(4-boronobenzamido)propionate: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of Methyl 3-(4-boronobenzamido)propionate, a key organoboron compound with significant potential in drug discovery and chemical biology. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its applications, with a particular focus on its role as a potential enzyme inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of boronic acid-containing molecules.

Introduction: The Significance of Boronic Acids in a Modern Research Context

Boronic acids and their derivatives have emerged from a niche chemical curiosity to become a cornerstone of modern medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules like sugars and glycoproteins, underpins their diverse applications. The electrophilic nature of the boron atom, with its vacant p-orbital, allows it to act as a Lewis acid, readily forming tetrahedral boronate complexes with nucleophiles such as the hydroxyl groups found in the active sites of serine proteases.[1][2]

The approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, by the U.S. FDA in 2003 for the treatment of multiple myeloma, marked a pivotal moment, validating the therapeutic potential of this compound class.[3][4] Since then, interest has surged, leading to the development of other FDA-approved boron-containing drugs like ixazomib and vaborbactam.[3][5]

This compound belongs to this promising class of molecules. It incorporates the key boronic acid functional group on an aromatic ring, linked via a stable amide bond to a methyl propionate moiety. This structure provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR). Understanding its core physicochemical properties is the first critical step toward unlocking its potential in targeted drug design and as a molecular probe.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. These properties govern its solubility, stability, reactivity, and potential for biological interactions. While comprehensive experimental data for this specific molecule is not centrally cataloged, we can compile and infer its key properties from available data on its structural analogs and constituent parts.

Structural and Molecular Data

The identity of this compound is defined by its molecular formula and structure. Note that some databases may list properties for the isomeric meta-substituted version, Methyl 3-(3-boronobenzamido)propionate, which has a different CAS number.

// Define nodes for atoms B [label="B(OH)₂"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C"]; O_amide [label="O", pos="1.5,0.5!"]; N_amide [label="NH"]; CH2_a [label="CH₂"]; CH2_b [label="CH₂"]; C_ester [label="C"]; O_ester [label="O", pos="5.5,0.5!"]; O_methyl [label="O"]; CH3_ester [label="CH₃"];

// Position nodes B [pos="-1.5,0!"]; C1 [pos="0,0!"]; C2 [pos="0.5,1!"]; C3 [pos="1.5,1!"]; C4 [pos="2,0!"]; C5 [pos="1.5,-1!"]; C6 [pos="0.5,-1!"]; C_amide [pos="3.0,0!"]; N_amide [pos="3.8,-0.5!"]; CH2_a [pos="4.6,-0.2!"]; CH2_b [pos="5.4,-0.5!"]; C_ester [pos="6.2,0!"]; O_methyl [pos="7.0,-0.5!"]; CH3_ester [pos="7.8,-0.2!"];

// Draw bonds B -- C1; C1 -- C2; C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C4 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- CH2_a; CH2_a -- CH2_b; CH2_b -- C_ester; C_ester -- O_ester [style=double]; C_ester -- O_methyl; O_methyl -- CH3_ester; } enddot Caption: Molecular structure of this compound.

Table 1: Molecular and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 3-{[4-(dihydroxyboranyl)benzoyl]amino}propanoate | - |

| Molecular Formula | C₁₁H₁₄BNO₅ | [6][7] |

| Molecular Weight | 251.05 g/mol | [6] |

| CAS Number | 957034-72-9 (meta isomer) |[6][7] |

Note: The CAS number provided in several sources corresponds to the meta-isomer, Methyl 3-(3-boronobenzamido)propionate. Researchers should verify the specific isomer required for their application.

Key Physicochemical Parameters

The parameters in the table below are critical for designing experiments, including formulation, assay development, and predicting in vivo behavior.

Table 2: Physicochemical Properties

| Property | Value / Description | Significance in Drug Development |

|---|---|---|

| Physical State | Expected to be a solid at room temperature. | Influences handling, storage, and formulation (e.g., for oral vs. injectable). |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., Methanol, DMSO, DMF) and limited solubility in water. | Crucial for creating stock solutions for biological assays and for bioavailability. Poor aqueous solubility can be a major hurdle in drug development. |

| pKa | The boronic acid moiety typically has a pKa in the range of 8.5 - 9.0. | Governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form at physiological pH (7.4). The tetrahedral form is often required for covalent interaction with biological targets.[1] |

| Stereochemistry | The boron center is trigonal planar (sp² hybridized) but can form a tetrahedral complex upon binding to nucleophiles. The molecule itself is achiral. | The ability to adopt a tetrahedral geometry allows it to mimic the transition state of serine-catalyzed hydrolysis reactions, a key mechanism for protease inhibition.[1] |

| Stability | Amide and ester groups are susceptible to hydrolysis, especially at extreme pH. Boronic acids can undergo dehydration to form boroxines (anhydrides). | Determines shelf-life, storage conditions, and compatibility with different formulation excipients and assay buffers. |

Synthesis and Analytical Characterization

A reliable synthetic route and robust analytical characterization are essential for ensuring the purity and identity of the compound, which is a prerequisite for obtaining reproducible experimental results.

Proposed Synthetic Workflow

The most logical and common approach to synthesizing this compound is through a standard amide coupling reaction. This involves joining 4-Boronobenzoic acid with the hydrochloride salt of Methyl 3-aminopropionate.

// Connections reactant1 -> step1; reactant2 -> step1; step1 -> step2 -> step3 -> step4 -> step5 -> product -> analysis; } enddot Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound via HATU-mediated amide coupling.

Materials:

-

4-Boronobenzoic acid (1.0 eq)

-

Methyl 3-aminopropionate hydrochloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 4-Boronobenzoic acid (1.0 eq) and anhydrous DMF. Stir until dissolved.

-

Add Methyl 3-aminopropionate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially.

-

Allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization

Ensuring the identity and purity of the synthesized compound is a critical, self-validating step.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected proton and carbon signals and their respective couplings.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[8][9]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the amide C=O stretch, N-H stretch, and B-O bonds.

Applications in Drug Discovery and Chemical Biology

The unique properties of the boronic acid moiety make this compound a valuable molecule for several research applications.

Mechanism of Action: Enzyme Inhibition

Boronic acids are renowned for their ability to act as transition-state analog inhibitors, particularly for serine proteases.[10][11] The mechanism involves the nucleophilic attack of the catalytic serine hydroxyl group on the electrophilic boron atom. This forms a stable, reversible tetrahedral boronate adduct, effectively blocking the enzyme's active site and preventing substrate hydrolysis.[2][12]

// Connections Serine -> Complex [label="Nucleophilic Attack"]; Inhibitor -> Complex [label="Binding"]; Complex -> Serine [label="Reversible Dissociation", style=dashed, dir=back]; Complex -> Inhibitor [style=dashed, dir=back]; } enddot Caption: Mechanism of serine protease inhibition by a boronic acid.

Potential Therapeutic and Research Applications

-

Protease Inhibitors: The core scaffold can be elaborated to target specific proteases involved in cancer, inflammation, or infectious diseases.[10][11] The phenyl ring and propionate ester provide points for modification to enhance potency and selectivity.

-

Chemical Probes: The molecule can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for activity-based protein profiling (ABPP) to identify and study specific enzymes in complex biological samples.

-

Sensors: Boronic acids are widely used in the development of sensors for saccharides, as the diol-containing sugar molecules can bind to the boron center, causing a detectable change in a reporter signal (e.g., fluorescence).

-

Building Block for Combinatorial Chemistry: As a bifunctional molecule (boronic acid and ester), it serves as a valuable starting material for the synthesis of more complex compound libraries for high-throughput screening.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform grounded in the validated success of boronic acids in medicine. Its straightforward synthesis, combined with the proven inhibitory mechanism of the boronic acid warhead, makes it an attractive starting point for novel drug discovery programs and a valuable tool for fundamental biochemical research. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and deploy this compound in their scientific endeavors.

References

-

Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. Available at: [Link][10]

-

PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Retrieved from [Link][11]

-

ResearchGate. (2015). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link][1]

-

National Institutes of Health (NIH). (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. National Center for Biotechnology Information. Retrieved from [Link][12]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link][2]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link][3]

-

National Institutes of Health (NIH). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link][4]

-

National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Retrieved from [Link][5]

-

MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link][8]

-

National Institutes of Health (NIH). (n.d.). Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells. National Center for Biotechnology Information. Retrieved from [Link][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Methyl 3-(3-boronobenzamido)propionate | 957034-72-9 [smolecule.com]

- 7. Methyl 3-(3-boronobenzamido)propionate | CymitQuimica [cymitquimica.com]

- 8. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]

- 9. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(4-boronobenzamido)propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-(4-boronobenzamido)propionate, a molecule of interest in the fields of medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential applications, grounded in the established roles of boronic acids in bioactive compounds.

Core Compound Identification

This compound is an organic compound featuring a boronic acid functional group attached to a benzamide scaffold, which is further linked to a methyl propionate moiety.

Chemical Identity:

| Identifier | Value | Source |

| CAS Number | 957034-76-3 | [1] |

| Molecular Formula | C₁₁H₁₄BNO₅ | [1] |

| Molecular Weight | 251.04 g/mol | [1] |

| IUPAC Name | [4-[(3-Methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | [2] |

| Synonyms | Methyl 3-(4-boronobenzoylamino)propionate, β-Alanine, N-(4-boronobenzoyl)-, 1-methyl ester, 4-(3-Methoxy-3-oxopropylcarbamoyl)phenylboronic acid, 4-[(3-Methoxy-3-oxopropyl)carbamoyl]benzeneboronicacid | [1] |

| SMILES | COC(=O)CCNC(=O)c1ccc(cc1)B(O)O | (Derived from 3-borono isomer) |

Chemical Structure:

The structure of this compound is characterized by three key functional groups: a boronic acid (-B(OH)₂), an amide (-CONH-), and a methyl ester (-COOCH₃). The boronic acid group is positioned at the para-position of the benzene ring relative to the amide linkage.

Caption: Chemical structure of this compound.

Synthesis and Methodology

The synthesis of this compound involves the formation of an amide bond between 4-carboxyphenylboronic acid and methyl 3-aminopropionate (the methyl ester of β-alanine). Amide bond formation is a cornerstone of organic synthesis, and several robust methods are available.

Conceptual Synthesis Pathway:

Caption: General synthesis pathway.

Detailed Experimental Protocol (Exemplary):

This protocol is based on well-established amide coupling methodologies. The choice of coupling reagent is critical to ensure high yield and purity. Reagents such as dicyclohexylcarbodiimide (DCC) are effective but can lead to side reactions. More modern phosphonium and aminium reagents offer improvements. Boric acid itself can also catalyze direct amidation.[3][4]

Materials:

-

4-Carboxyphenylboronic acid

-

β-Alanine methyl ester hydrochloride[5]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

-

Preparation of the Free Amine: To a solution of β-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add EDC (1.1 equivalents). Stir the mixture for 15-20 minutes at 0 °C to form the active ester.

-

Coupling Reaction: To the activated carboxylic acid solution, add the freshly prepared solution of β-alanine methyl ester dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of boronic acids are unique and crucial for their application in drug design. They are generally stable, non-toxic, and their degradation product, boric acid, is considered a "green compound" that can be eliminated by the body.[6]

Predicted Physicochemical Data:

| Property | Value | Source |

| Density | 1.27 ± 0.1 g/cm³ | [1] |

| pKa | 8.08 ± 0.16 | [1] |

| LogP | -0.94980 | [2] |

| Topological Polar Surface Area | 95.9 Ų | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 6 | [2] |

Note: These are predicted values and should be confirmed experimentally.

The boronic acid moiety is a Lewis acid, and its pKa can be influenced by substituents on the aromatic ring.[6] The presence of both hydrogen bond donors and acceptors in this compound suggests it can participate in various intermolecular interactions.

Applications in Drug Discovery and Research

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features, particularly the boronic acid group, position it as a compound of significant interest for drug discovery. Boronic acids are a well-established class of enzyme inhibitors.[7]

Potential as an Enzyme Inhibitor:

The boron atom in a boronic acid possesses a vacant p-orbital, making it an electrophile that can readily accept an electron pair. This allows it to form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of a serine or threonine in the active site of an enzyme. This interaction can effectively inhibit the enzyme's catalytic activity.

Mechanism of Enzyme Inhibition by Boronic Acids:

Caption: Reversible covalent inhibition mechanism.

This mechanism of action has been successfully exploited in the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor Bortezomib, used in cancer therapy.[6]

Given this precedent, this compound could be investigated as a potential inhibitor for a variety of enzymes, particularly serine proteases, where the boronic acid can mimic the tetrahedral transition state of peptide bond hydrolysis. The benzamide and methyl propionate moieties can be tailored to enhance binding affinity and selectivity for the target enzyme's active site.

Role as a Chemical Probe and Building Block:

Beyond its potential as a direct therapeutic agent, this compound can serve as a valuable chemical probe to study enzyme mechanisms and as a versatile building block in the synthesis of more complex molecules for drug discovery pipelines. Its bifunctional nature allows for further chemical modifications, enabling the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a synthetically accessible molecule that incorporates the pharmacologically significant boronic acid functional group. While its specific biological activities require further investigation, its structural design makes it a promising candidate for exploration as an enzyme inhibitor, particularly within the context of serine proteases. The methodologies for its synthesis are well-established, and its physicochemical properties are amenable to drug development. This guide provides a foundational understanding for researchers and scientists to further explore the potential of this and related boronic acid-containing compounds in medicinal chemistry.

References

-

Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Tang, P. W. (2005). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262-272. [Link]

-

Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. [Link]

-

PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

- 1. methyl 3-(4-boronobenzoylamino)propionate | 957034-76-3 [chemicalbook.com]

- 2. CAS No.957034-76-3 | this compound | chem960.com [chem960.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-(4-boronobenzamido)propionate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: From Structural Analogy to Mechanistic Insight

Methyl 3-(4-boronobenzamido)propionate is a synthetic organoboron compound. While specific literature on its mechanism of action is sparse, its chemical architecture provides significant clues to its probable biological function. The presence of a phenylboronic acid moiety is highly indicative of a role as an enzyme inhibitor. Boronic acids are well-established as "transition-state analog inhibitors," particularly for serine and threonine proteases.[1][2][3] The electrophilic boron atom readily forms a reversible, covalent bond with the nucleophilic hydroxyl group of a serine or threonine residue in an enzyme's active site.[4][5][6] This interaction creates a stable tetrahedral intermediate that mimics the high-energy transition state of peptide bond hydrolysis, thereby potently inhibiting the enzyme.[1][7]

This guide, therefore, puts forth a hypothesized mechanism of action for this compound as a competitive, reversible serine protease inhibitor. We will outline a comprehensive, field-proven experimental framework designed to rigorously test this hypothesis. This document is structured not as a rigid protocol, but as a logical, self-validating workflow, providing the causal reasoning behind each experimental choice—from broad, proteome-wide target identification to the precise structural details of the enzyme-inhibitor interaction and its downstream cellular consequences.

Hypothesized Mechanism of Action

We propose that this compound acts as a competitive inhibitor of one or more serine proteases. The core of this mechanism involves the nucleophilic attack by the active site serine's hydroxyl group on the electron-deficient boron atom of the inhibitor. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking substrate access and halting catalysis.

Figure 1: Hypothesized Covalent Interaction. The boronic acid moiety of the inhibitor is attacked by the catalytic serine residue, forming a stable tetrahedral adduct that mimics the transition state of substrate hydrolysis.

Part 1: Proteome-Wide Target Identification and Validation

The first critical step is to identify the specific protein(s) that this compound directly engages within a complex biological system. This unbiased approach is essential to avoid assumptions and uncover both intended and potential off-target interactions.

Cellular Thermal Shift Assay (CETSA®)

Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][9][10] This allows for the detection of direct target engagement in a native cellular environment—a significant advantage over assays using purified proteins.

Experimental Workflow:

Figure 2: CETSA Experimental Workflow. A streamlined process to identify proteins stabilized by ligand binding.

Detailed Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if investigating anti-proliferative effects) to ~80% confluency. Treat cells with a range of concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.[8]

-

Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the abundance of specific proteins at each temperature point using Western Blot or, for a proteome-wide approach, by mass spectrometry (MS).[11]

-

Data Interpretation: Plot the relative amount of soluble protein against temperature. A protein that is a direct target of the compound will show a rightward shift in its melting curve (an increase in apparent melting temperature, Tm) in the presence of the inhibitor compared to the DMSO control.

Data Presentation:

| Protein Candidate | Tm (DMSO Control) | Tm (+ Inhibitor) | Thermal Shift (ΔTm) |

| Protease X | 52.1 °C | 56.5 °C | +4.4 °C |

| Kinase Y | 58.3 °C | 58.4 °C | +0.1 °C |

| Protein Z | 49.0 °C | 49.2 °C | +0.2 °C |

Affinity Chromatography-Mass Spectrometry

Causality: This method uses an immobilized ligand to "pull down" interacting proteins from a cell lysate.[12][13] While CETSA confirms engagement in a cellular context, affinity chromatography is a powerful biochemical method for isolating and identifying binding partners. A competitive elution step adds a layer of validation, ensuring that only proteins that specifically bind to the free compound are identified.

Experimental Workflow:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated Sepharose beads).

-

Affinity Purification: Incubate the derivatized beads with a cell lysate to allow target proteins to bind.

-

Washing: Perform stringent washes to remove non-specific binders.

-

Competitive Elution: Elute bound proteins by incubating the beads with a high concentration of free, unmodified this compound. This ensures that only proteins that specifically bind to the compound are released.

-

Identification: Identify the eluted proteins using LC-MS/MS. Proteins that are significantly enriched in the eluate are considered direct binding partners.

Part 2: Biochemical Characterization of Enzyme Inhibition

Once a primary target (e.g., "Protease X") has been identified and validated, the next step is to characterize the kinetics of the interaction. This provides quantitative measures of the inhibitor's potency and reveals its mode of inhibition.

Determination of IC₅₀ and Kᵢ

Causality: The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency in a specific assay condition. The inhibition constant (Kᵢ), however, is an intrinsic measure of the affinity of the inhibitor for the enzyme, independent of substrate concentration for competitive inhibitors.[14][15]

Detailed Protocol (Serine Protease Assay):

-

Assay Setup: Use a purified, recombinant version of the identified target enzyme (Protease X). The assay will monitor the cleavage of a specific fluorogenic or chromogenic peptide substrate.

-

IC₅₀ Determination:

-

Perform the enzymatic reaction with a fixed concentration of enzyme and substrate.

-

Add varying concentrations of this compound (e.g., 10-point, 3-fold serial dilution).

-

Measure the reaction velocity (rate of product formation) at each inhibitor concentration.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Kᵢ Determination (Competitive Inhibition):

-

Perform a matrix of experiments, varying the concentration of both the substrate and the inhibitor.

-

Measure the initial reaction rates for each condition.

-

Analyze the data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.[16]

-

Alternatively, use a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with inhibitor concentration.[17][18] The Kᵢ can be calculated from these plots.[19]

-

Data Presentation:

| Parameter | Value | Description |

| IC₅₀ | 75 nM | Concentration for 50% inhibition at fixed [Substrate] |

| Kᵢ | 35 nM | Intrinsic binding affinity of the inhibitor |

| Vmax | Unchanged | Consistent with competitive inhibition |

| Km | Increases with [I] | Consistent with competitive inhibition |

Part 3: Structural Basis of Interaction

To gain ultimate proof of the binding mode and to understand the molecular interactions that drive affinity and selectivity, structural elucidation of the enzyme-inhibitor complex is paramount.

X-ray Crystallography

Causality: X-ray crystallography provides a near-atomic resolution three-dimensional structure of the protein-ligand complex.[20][21][22] This allows for direct visualization of the covalent bond between the boron atom and the active site serine, as well as other key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[1]

Experimental Workflow:

-

Co-crystallization: Set up crystallization trials with the purified target enzyme (Protease X) in the presence of a saturating concentration of this compound.

-

Data Collection: Expose a suitable crystal to a high-intensity X-ray beam and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve the electron density map and build an atomic model of the complex. Refine the model to achieve high resolution and accuracy.

-

Analysis: Analyze the final structure to confirm the covalent Ser-O-B adduct and identify all intermolecular contacts between the inhibitor and the enzyme's active site residues.

Part 4: Cellular Effects and Pathway Analysis

The final phase of the investigation connects the specific biochemical inhibition of the target to a functional cellular outcome.

Signaling Pathway Analysis via Western Blot

Causality: If the identified target protease is a known component of a signaling pathway (e.g., a pathway regulating apoptosis or inflammation), inhibiting its activity should lead to predictable changes in the phosphorylation state or abundance of downstream proteins.[23][24][25]

Detailed Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around its cellular IC₅₀ for various time points. Include appropriate positive and negative controls.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for key upstream and downstream components of the hypothesized pathway (e.g., antibodies for both the total and phosphorylated forms of a substrate).[26]

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status in response to the inhibitor.

Functional Cellular Assay (e.g., Apoptosis Assay)

Causality: Many serine proteases, such as caspases and granzymes, are key executioners of programmed cell death (apoptosis). If the target protease is involved in an anti-apoptotic pathway, its inhibition should induce apoptosis.

Detailed Protocol (Caspase-3/7 Activity Assay):

-

Cell Treatment: Treat cells with the inhibitor as described above.

-

Assay: Use a commercially available kit that employs a fluorogenic substrate for activated caspase-3 and -7 (e.g., a substrate containing the DEVD peptide sequence).[27][28][29][30][31]

-

Measurement: In the presence of active executioner caspases, the substrate is cleaved, releasing a fluorescent molecule. Measure the fluorescence intensity using a plate reader.

-

Interpretation: An increase in fluorescence in inhibitor-treated cells compared to controls indicates the induction of apoptosis.

Figure 3: Hypothetical Downstream Cellular Pathway. Inhibition of a target protease leads to a measurable cellular outcome, such as the activation of apoptosis.

Conclusion

References

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

- Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609–7614.

- Zhang, T., Li, Z., & Zhang, B. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Acta Pharmaceutica Sinica B, 11(2), 336–352.

- Zhang, H., & Li, L. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4080.

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

- Papp-Wallace, K. M., et al. (2015). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 59(10), 6496-6505.

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.

- Neves, B. J., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 26(23), 7356.

- Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633.

- Tanveer, M. (2024). Streamlined proteome-wide identification of drug targets using PISA. EMERGE Episode 17.

- Pineda, J., et al. (2021). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 65(11), e00940-21.

- Moldovan, L., et al. (2023). Caspases activity assay procedures. In Methods in Cell Biology (Vol. 173, pp. 1-25). Academic Press.

- Bethel, C. R., et al. (2017). Novel Boronic Acid Transition State Analogs (BATSI) with in vitro inhibitory activity against class A, B and C β-lactamases. Open Forum Infectious Diseases, 4(Suppl 1), S485.

- Silva, V. L. M., et al. (2021).

- Ibtisam, F., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 324.

- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of the American Chemical Society, 131(47), 17314-17315.

-

TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1473, pp. 237-251).

-

ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

- Wang, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7288.

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

- Casu, L., et al. (2014). Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases. Biochemistry, 53(42), 6642–6653.

-

ResearchGate. (n.d.). Molecular targets of boronic acids. Serine Proteases include.... Retrieved from [Link]

- Gerlits, O., et al. (2013). Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction. Journal of Biological Chemistry, 288(7), 4715–4722.

-

University of Bristol. (n.d.). Enzyme inhibitors. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2734–2743.

- Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(12), 5097–5110.

- Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1248-1258.

- Jedlovszky, E., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology, 5(2), 133-143.

-

ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

- Holden, H. M., & Rayment, I. (2000). X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase. Journal of Biological Chemistry, 275(44), 34643–34649.

-

ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Retrieved from [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

-

GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

- Iacob, R. E., et al. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. International Journal of Molecular Sciences, 22(11), 5898.

- Foundling, S. I., et al. (1987). X-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 317(1184), 375-381.

-

Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

-

YouTube. (2022). Determining α (alpha) and Ki from Lineweaver-Burk Plots. Retrieved from [Link]

-

ResearchGate. (n.d.). An X-ray crystallographic approach to enzyme structure and function. Retrieved from [Link]

Sources

- 1. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. CETSA [cetsa.org]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. cdn.graphpad.com [cdn.graphpad.com]

- 17. Khan Academy [khanacademy.org]

- 18. teachmephysiology.com [teachmephysiology.com]

- 19. youtube.com [youtube.com]

- 20. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 31. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

Solubility and stability of Methyl 3-(4-boronobenzamido)propionate

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(4-boronobenzamido)propionate

Abstract

This compound is an organoboron compound featuring a critical arylboronic acid moiety. As with many boronic acid-containing molecules under investigation as potential therapeutics, a thorough understanding of its physicochemical properties is paramount for successful drug development.[1] This guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this molecule. We will delve into the influence of its key functional groups—the arylboronic acid, the amide linkage, and the methyl ester—on its behavior in aqueous and organic media. Furthermore, this document outlines detailed, field-proven experimental protocols for rigorously determining its solubility and stability profile, ensuring the generation of reliable data for formulation development and regulatory submission.

Molecular Structure and Physicochemical Profile

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups. A predictive analysis of its properties is essential before embarking on experimental studies.

-

Arylboronic Acid: This is the most influential functional group. Boronic acids are Lewis acids, capable of reversibly reacting with diols.[2] The boron atom can exist in a neutral, trigonal planar (sp²) state or, at higher pH, as an anionic, tetrahedral boronate (sp³) species.[3] This equilibrium is pH-dependent and is a critical determinant of solubility. The pKa of the boronic acid group can be tuned by substituents on the benzene ring, with values typically ranging from 7 to 10.[3]

-

Amide Linkage: The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of 4-boronobenzoic acid and methyl 3-aminopropionate.

-

Methyl Ester: The methyl ester group is prone to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylate. This hydrolysis is a common degradation pathway for ester-containing drug candidates.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₁₁H₁₄BNO₅ | As per structure.[4] |

| Molecular Weight | 251.04 g/mol | As per structure.[4] |

| pKa (Boronic Acid) | ~8.5 - 9.5 | Arylboronic acids typically have pKa values in this range.[1] The electron-withdrawing nature of the amide may slightly lower the pKa compared to unsubstituted phenylboronic acid. |

| pKa (Amide) | Not applicable (non-ionizable) | Amides are generally considered neutral under physiological conditions. |

| Calculated logP | ~1.5 - 2.5 | The molecule has both hydrophobic (benzene ring) and hydrophilic (boronic acid, amide, ester) components. The exact value would need experimental determination. |

| Hydrogen Bond Donors | 2 (Amide N-H, Boronic acid O-H) | Influences crystal packing and interactions with polar solvents.[5] |

| Hydrogen Bond Acceptors | 5 (Amide C=O, Ester C=O & O-CH₃, Boronic acid O-H) | Influences solubility in protic solvents.[6] |

Aqueous Solubility Assessment

The aqueous solubility of this compound is expected to be highly pH-dependent due to the ionization of the boronic acid group. At pH values significantly below its pKa, the neutral form will dominate, likely resulting in lower aqueous solubility. As the pH approaches and exceeds the pKa, the molecule will convert to the more soluble anionic boronate form.

Experimental Protocol: pH-Dependent Equilibrium Solubility

This protocol determines the thermodynamic solubility at various pH levels, which is critical for understanding oral absorption and for developing parenteral formulations.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

-

Sample Preparation: Add an excess of solid this compound to vials containing each buffer solution. Ensure enough solid is present to maintain a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing:

-

Withdraw an aliquot from each vial.

-

Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[7] A standard C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate is often a good starting point for boronic acids.[7]

-

Data Analysis: Construct a pH-solubility profile by plotting solubility (in mg/mL or µg/mL) against the measured final pH of each buffer solution.

Stability Profile and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[9] For this compound, the primary vulnerabilities are hydrolysis of the ester and amide, and oxidation or dehydration of the boronic acid group.

Key Degradation Pathways

-

Hydrolytic Degradation:

-

Acid-Catalyzed: Primarily targets the amide bond, though at a slower rate than base catalysis.

-

Base-Catalyzed: Rapidly targets the methyl ester, forming the carboxylate, and can also hydrolyze the amide bond.

-

-

Oxidative Degradation: Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species, which can lead to deboronation and formation of the corresponding phenol (Methyl 3-(4-hydroxybenzamido)propionate).[2][10]

-

Dehydration: Under thermal stress or in the solid state, boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[1] This process is often reversible in the presence of water.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This workflow outlines the conditions for a comprehensive forced degradation study, adhering to ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and resolving impurities.[8]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-70°C.[8]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature.

-

Oxidative: Dilute the stock solution with 3% H₂O₂. Keep at room temperature in the dark.[8]

-

Thermal (Solution): Dilute the stock solution with purified water. Heat at 70°C.

-

Thermal (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 105°C).

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradation products.[7][11]

Caption: Workflow for a comprehensive forced degradation study.

Table 2: Analytical Conditions for Stability Testing

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Formic acid is suitable for MS compatibility. Ammonium acetate can improve peak shape for boronic acids.[7] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | A generic gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp | 30°C | Provides reproducible retention times. |

| Detection | UV (e.g., 254 nm) and Mass Spectrometry (ESI+) | UV for quantification and MS for identification of unknown degradants.[11] |

Conclusion

This compound is a molecule whose developability hinges on a careful characterization of its solubility and stability. The arylboronic acid group dictates a strong pH-dependence on aqueous solubility and introduces a susceptibility to oxidative degradation and dehydration. The ester and amide linkages present well-understood risks of hydrolysis. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these properties, identify liabilities early, and develop stable formulations. A thorough execution of these studies is a critical step in advancing any boronic acid-containing candidate through the drug development pipeline.

References

- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

- (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- Kalwood, J., & Haynes, K. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.

- (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.

- (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.

- (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate.

- (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.

- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.

- (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- (2023, August 16). Buy Methyl 3-(3-boronobenzamido)propionate | 957034-72-9. Smolecule.

- (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- (n.d.). Forced Degradation Studies. STEMart.

- (2016, December 14). Forced Degradation Studies. MedCrave online.

- (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.

- (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- (2022, September 4). Showing NP-Card for methyl propionate (NP0189186). NP-MRD.

- (n.d.). Methyl 3-(3-boronobenzamido)propionate. CymitQuimica.

- (n.d.). Methyl 3-(4-methoxybenzoyl)propionate. PMC - NIH.

- (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central.

- (n.d.). Methyl 3-phenylpropionate | C10H12O2 | CID 7643. PubChem - NIH.

- (n.d.). Chemical Properties of Methyl propionate (CAS 554-12-1). Cheméo.

- (2022, December 31). methyl 3-(4-boronobenzoylamino)propionate - Safety Data Sheet. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. methyl 3-(4-boronobenzoylamino)propionate - Safety Data Sheet [chemicalbook.com]

- 5. Buy Methyl 3-(3-boronobenzamido)propionate | 957034-72-9 [smolecule.com]

- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Forced Degradation Studies - STEMart [ste-mart.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Versatility of Boronic Acid Derivatives: A Technical Guide for Researchers

Introduction: The Unique Chemistry of the Boron Atom

Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from relative obscurity to become indispensable tools in modern chemical and biological research.[1][2] Their ascent is largely attributable to the unique electronic properties of the boron atom. With its vacant p-orbital, boron acts as a Lewis acid, enabling reversible covalent interactions with Lewis bases, a feature that underpins many of their applications.[1][2] This guide provides an in-depth exploration of the multifaceted applications of boronic acid derivatives, offering both theoretical understanding and practical insights for researchers in organic synthesis, chemical biology, and drug discovery.

Boronic acids are generally stable, non-toxic, and relatively easy to synthesize, making them attractive reagents for a wide array of chemical transformations.[1][2] While free boronic acids can be prone to dehydration to form cyclic trimers known as boroxines, they can be stabilized as boronate esters, such as the commonly used pinacol esters, which offer improved handling and stability.[3][4][5] The ability to protect and deprotect the boronic acid moiety has further expanded their utility in multi-step synthetic sequences.[3][5]

This guide will delve into three major areas where boronic acid derivatives have made a significant impact: their pivotal role in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction, their application in the design of sophisticated chemical sensors for saccharides, and their growing importance in drug development as potent enzyme inhibitors.

I. Revolutionizing Chemical Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis.[6][7] This reaction has transformed the synthesis of a vast range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[6][7] Boronic acids and their esters are the most commonly employed organoboron reagents in this reaction due to their stability, commercial availability, and low toxicity.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid derivative (R²) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[9]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for a palladium-catalyzed cross-coupling reaction between an aryl bromide and a phenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene/Water (4:1 mixture, 5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-